Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate is a chemical compound with a complex structure that includes a butyl ester group and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate typically involves the reaction of butyl 4-pentenoate with 2-(2-phenylpropan-2-yl)hydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites, leading to inhibition or modulation of biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-pentenoate: A precursor in the synthesis of the target compound.
2-(2-phenylpropan-2-yl)hydrazine: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazinylidene groups.
Uniqueness
Butyl 4-[2-(2-phenylpropan-2-yl)hydrazinylidene]pentanoate is unique due to its specific structure, which combines a butyl ester with a hydrazinylidene moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55296-54-3 |
---|---|
Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
butyl 4-(2-phenylpropan-2-ylhydrazinylidene)pentanoate |
InChI |
InChI=1S/C18H28N2O2/c1-5-6-14-22-17(21)13-12-15(2)19-20-18(3,4)16-10-8-7-9-11-16/h7-11,20H,5-6,12-14H2,1-4H3 |
InChI Key |
NNCMDHQPFLJTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(=NNC(C)(C)C1=CC=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.